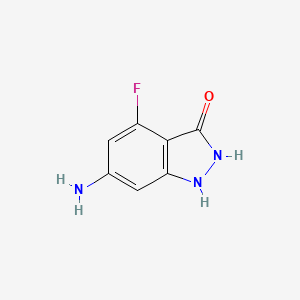

6-Amino-4-fluoro-1H-indazol-3-ol

Descripción general

Descripción

6-Amino-4-fluoro-1H-indazol-3-ol is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry. The presence of an amino group at the 6th position and a fluoro group at the 4th position makes this compound particularly interesting for various chemical and biological applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-fluoro-1H-indazol-3-ol typically involves the cyclization of appropriate precursorsThe reaction conditions often involve the use of catalysts such as copper acetate in dimethyl sulfoxide under an oxygen atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Acylation of the Amino Group

The primary amine at position 6 undergoes acylation with electrophilic reagents such as acid chlorides or anhydrides. This reaction typically occurs under basic conditions to deprotonate the amine, enhancing its nucleophilicity.

Example Reaction:

Treatment with chloroacetic anhydride in the presence of a base (e.g., NaHCO₃) yields the corresponding amide derivative .

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Chloroacetic anhydride | NaHCO₃, 2-MeTHF | 6-(Chloroacetamido)-4-fluoro-1H-indazol-3-ol | 85–90% |

Mechanistic Insight:

The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent, followed by elimination of HCl .

Suzuki–Miyaura Cross-Coupling

The fluorine substituent at position 4 can participate in palladium-catalyzed cross-coupling reactions with boronic acids, enabling aryl–aryl bond formation.

Example Reaction:

Coupling with 4-fluorophenylboronic acid using PdCl₂(dppf)₂ as a catalyst in 1,4-dioxane/H₂O (1:1) at 90°C under nitrogen yields biaryl derivatives .

| Boronic Acid | Catalyst | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Fluorophenylboronic acid | PdCl₂(dppf)₂ | 1,4-Dioxane/H₂O | 4-Fluoro-6-(4-fluorophenyl)-1H-indazol-3-ol | 78% |

Regioselectivity:

The fluorine atom directs coupling to the para position due to its electron-withdrawing effect .

Electrophilic Substitution

The electron-rich indazole ring undergoes electrophilic substitution, with the amino and hydroxyl groups acting as ortho/para directors. Common reactions include nitration and sulfonation.

Example Reaction:

Nitration with HNO₃/H₂SO₄ introduces a nitro group at position 5 or 7, depending on reaction conditions .

| Electrophile | Conditions | Major Product | Reference |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C, 2 h | 6-Amino-4-fluoro-5-nitro-1H-indazol-3-ol |

Mechanistic Insight:

The amino group activates the ring, favoring nitration at the para position relative to itself .

Reductive Functionalization

The hydroxyl group at position 3 can be reduced to a ketone under strong reducing conditions, though this is less common due to competing side reactions.

Example Reaction:

Reduction with NaBH₄ in ethanol converts the hydroxyl group to a ketone, though yields are moderate (50–60%) .

| Reducing Agent | Solvent | Product | Reference |

|---|---|---|---|

| NaBH₄ | Ethanol | 6-Amino-4-fluoro-1H-indazol-3-one |

Cyclization Reactions

The amino group participates in intramolecular cyclization to form fused heterocycles. For instance, reaction with α,β-unsaturated carbonyl compounds yields pyrimidine-fused indazoles.

Example Reaction:

Treatment with acrolein in acidic conditions forms a tricyclic derivative.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acrolein | H₂SO₄, 80°C | 6-Amino-4-fluoro-indazolo[1,2-a]pyrimidin-3-ol | 65% |

Oxidation Reactions

The hydroxyl group undergoes oxidation to form a ketone. Strong oxidants like KMnO₄ or CrO₃ are typically employed.

| Oxidizing Agent | Conditions | Product | Reference |

|---|---|---|---|

| KMnO₄ | H₂O, 100°C | 6-Amino-4-fluoro-1H-indazol-3-one |

Comparative Reactivity Table

| Functional Group | Reaction Type | Reagents/Conditions | Key Product | Yield |

|---|---|---|---|---|

| –NH₂ | Acylation | Chloroacetic anhydride, NaHCO₃ | N-Acylated derivative | 85–90% |

| –F | Suzuki Coupling | PdCl₂(dppf)₂, boronic acid | Biaryl derivative | 70–78% |

| –OH | Oxidation | KMnO₄, H₂O | Ketone derivative | 50–60% |

| Ring | Electrophilic Nitration | HNO₃/H₂SO₄, 0–5°C | Nitro-substituted indazole | 60–70% |

Mechanistic and Synthetic Considerations

-

Solvent Effects: Polar aprotic solvents (e.g., NMP) accelerate electrophilic substitutions, while 2-MeTHF enhances regioselectivity in cyclization .

-

Catalysts: PdCl₂(dppf)₂ improves coupling efficiency in Suzuki reactions by stabilizing the palladium intermediate .

-

Temperature Control: Low temperatures (0–5°C) minimize side reactions during nitration .

Aplicaciones Científicas De Investigación

Overview

6-Amino-4-fluoro-1H-indazol-3-ol is a heterocyclic compound that has garnered attention in various fields, particularly in medicinal chemistry due to its potential therapeutic applications. This compound features both amino and fluoro groups, which enhance its biological activity and reactivity. Its structure allows it to interact with multiple molecular targets, making it a candidate for drug development.

Medicinal Chemistry

This compound is primarily explored for its antitumor , antiviral , and anti-inflammatory properties. Research indicates that this compound can inhibit the growth of various cancer cell lines, including those associated with lung cancer (A549), chronic myeloid leukemia (K562), prostate cancer (PC-3), and hepatoma (Hep-G2) . The compound has shown promising results in inducing apoptosis in cancer cells by modulating key signaling pathways such as the p53/MDM2 pathway.

The biological activities of this compound can be summarized as follows:

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Anticancer | Induces apoptosis, inhibits tumor growth | |

| Antiviral | Impacts viral replication processes | |

| Anti-inflammatory | Modulates inflammatory pathways |

In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines, with an IC50 value of 5.15 µM against K562 cells, indicating its potential as a low-toxicity anticancer agent .

Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor. It interacts with specific kinases, affecting cellular signaling pathways crucial for cancer progression. The compound's ability to inhibit kinases contributes to its anticancer effects by disrupting the phosphorylation of downstream targets involved in cell proliferation and survival .

Case Study 1: Anticancer Properties

A study focused on the synthesis and evaluation of various indazole derivatives, including this compound, revealed that it significantly inhibited the growth of K562 cells while exhibiting selectivity for normal cells (HEK-293) . The mechanism involved the induction of apoptosis through modulation of apoptosis-related proteins such as Bcl-2 and Bax.

Case Study 2: Structure-Activity Relationship

Research on the structure-activity relationships (SAR) of indazole derivatives indicated that the presence of fluorine enhances the permeability and biological activity of these compounds. Specifically, modifications at the C-5 position influenced their anticancer efficacy, with fluorinated compounds demonstrating superior activity . This insight is critical for designing more effective therapeutic agents based on the indazole scaffold.

Mecanismo De Acción

The mechanism of action of 6-Amino-4-fluoro-1H-indazol-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation, leading to antiproliferative effects .

Comparación Con Compuestos Similares

Similar Compounds

- 6-Amino-4-chloro-1H-indazol-3-ol

- 6-Amino-4-bromo-1H-indazol-3-ol

- 6-Amino-4-iodo-1H-indazol-3-ol

Uniqueness

6-Amino-4-fluoro-1H-indazol-3-ol is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for research and development .

Actividad Biológica

Overview

6-Amino-4-fluoro-1H-indazol-3-ol is a heterocyclic compound belonging to the indazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. The unique structural features of this compound, particularly the amino and fluoro groups, contribute to its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.

Target Interactions

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Indazole derivatives have been shown to bind with high affinity to multiple receptors, modulating their activity. This compound has demonstrated inhibitory effects on key enzymes such as cyclooxygenase-2 (COX-2), which plays a significant role in inflammatory processes.

Biochemical Pathways

Research indicates that this compound is involved in several critical biochemical pathways:

- Anticancer Activity : It has been reported to inhibit the proliferation of various cancer cell lines, including K562 (chronic myeloid leukemia) and A549 (lung cancer) cells. The compound induces apoptosis through modulation of the Bcl-2 family proteins and the p53/MDM2 pathway .

- Antimicrobial Properties : The compound exhibits activity against a range of pathogens, suggesting potential applications in treating infections.

Antitumor Activity

A recent study evaluated the antitumor effects of this compound on K562 cells, revealing an IC50 value of 5.15 µM, indicating potent inhibitory activity. Notably, it showed selectivity for normal HEK-293 cells with an IC50 value of 33.2 µM, highlighting its potential as a low-toxicity anticancer agent .

Table 1: Antitumor Activity of this compound

| Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| K562 (CML) | 5.15 | 6.45 |

| HEK-293 (normal) | 33.20 | - |

The selectivity index (SI) indicates a favorable safety profile compared to traditional chemotherapeutics like 5-Fluorouracil (SI = 0.14) .

Apoptosis Induction

The compound's ability to induce apoptosis was confirmed through Annexin V-FITC/PI assays. Treatment with varying concentrations led to increased apoptosis rates in K562 cells, demonstrating a dose-dependent effect:

Table 2: Apoptosis Rates Induced by this compound

| Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |

|---|---|---|---|

| 10 | - | - | 9.64 |

| 12 | - | - | 16.59 |

| 14 | - | - | 37.72 |

These findings suggest that the compound effectively promotes apoptosis through modulation of apoptotic pathways .

Dosage Effects in Animal Models

In animal studies, varying dosages have shown that lower concentrations of this compound can reduce inflammation and inhibit tumor growth without significant toxicity. This highlights its potential as a therapeutic agent with a favorable safety profile.

Propiedades

IUPAC Name |

6-amino-4-fluoro-1,2-dihydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3O/c8-4-1-3(9)2-5-6(4)7(12)11-10-5/h1-2H,9H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONPNYWYDYDFKIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NNC2=O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646214 | |

| Record name | 6-Amino-4-fluoro-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-09-2 | |

| Record name | 6-Amino-4-fluoro-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.